molecular formula C12H19N B2934482 2-(4-butylphenyl)ethan-1-amine CAS No. 743355-59-1

2-(4-butylphenyl)ethan-1-amine

Cat. No.: B2934482
CAS No.: 743355-59-1
M. Wt: 177.291
InChI Key: ZWVAEXGUCYEOBM-UHFFFAOYSA-N
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Description

2-(4-butylphenyl)ethan-1-amine is an organic compound with the molecular formula C12H19N. It is a member of the phenethylamine class, characterized by a phenyl ring substituted at the fourth carbon by a butyl group and an ethanamine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-butylphenyl)ethan-1-amine typically involves the reaction of 4-butylbenzyl chloride with ammonia or an amine under suitable conditions. One common method is the reductive amination of 4-butylbenzaldehyde using ammonia and a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2-(4-butylphenyl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-butylphenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-butylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-butylphenyl)ethan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the butyl group can affect its lipophilicity and interaction with biological targets, making it distinct from other related compounds .

Properties

IUPAC Name

2-(4-butylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-2-3-4-11-5-7-12(8-6-11)9-10-13/h5-8H,2-4,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVAEXGUCYEOBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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